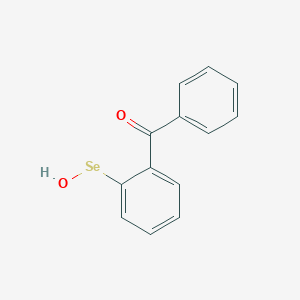
2-Benzoylbenzene-1-selenenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylbenzene-1-selenenic acid typically involves the introduction of selenium into an organic substrate. One common method involves the reaction of benzoyl chloride with sodium selenite in the presence of a reducing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: These include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions: 2-Benzoylbenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides or selenols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
科学的研究の応用
2-Benzoylbenzene-1-selenenic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential role in mimicking selenoenzymes, which are crucial in various biological processes.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of therapeutic agents.
Industry: It is explored for its applications in materials science, particularly in the synthesis of metal selenide semiconductor materials
作用機序
The mechanism by which 2-Benzoylbenzene-1-selenenic acid exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile intermediate in various catalytic cycles. In biological systems, it can mimic the activity of selenoenzymes, such as glutathione peroxidase, by participating in the reduction of hydroperoxides .
類似化合物との比較
Benzoic acid derivatives: These include compounds like benzoic acid and its halogenated derivatives.
Organoselenium compounds: Examples include selenocysteine and selenomethionine.
Uniqueness: 2-Benzoylbenzene-1-selenenic acid is unique due to the presence of both a benzoyl group and a selenenic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity .
特性
CAS番号 |
84250-81-7 |
|---|---|
分子式 |
C13H10O2Se |
分子量 |
277.19 g/mol |
IUPAC名 |
(2-hydroxyselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O2Se/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15/h1-9,15H |
InChIキー |
MZUZLMGAIZKWNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Se]O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
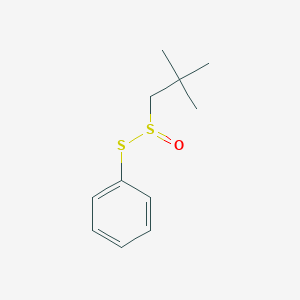
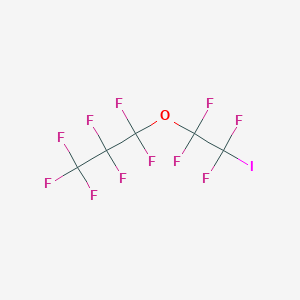
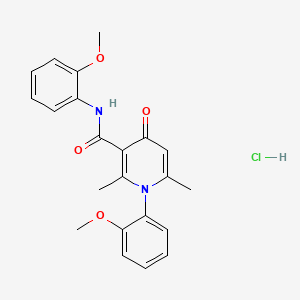
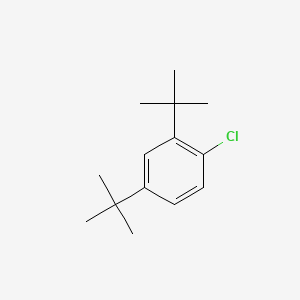
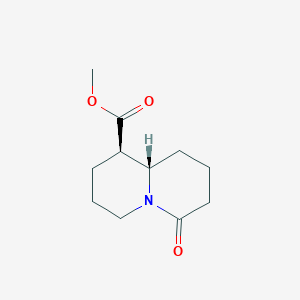

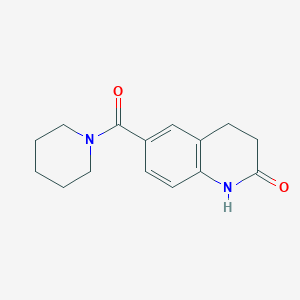
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)

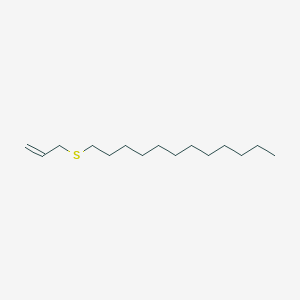
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
